Product packaging for 3-(2-Benzoxazolyl)alanine(Cat. No.:CAS No. 88549-23-9)

3-(2-Benzoxazolyl)alanine

Cat. No.: B1203202
CAS No.: 88549-23-9
M. Wt: 206.2 g/mol
InChI Key: ACDXYPDPKDELEA-LURJTMIESA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids, numbering over 800 from natural sources and thousands more from synthetic routes, are pivotal in modern drug discovery and peptide science. nih.gov Unlike their 20 proteinogenic counterparts, NPAAs offer a vast and diverse chemical space. sigmaaldrich.cn Their incorporation into peptides can fundamentally alter properties such as stability, potency, and bioavailability, addressing some of the limitations of natural peptide-based therapeutics. nih.govresearchgate.net The structural and functional versatility of NPAAs makes them invaluable as chiral building blocks and molecular scaffolds in the development of peptidomimetics and as probes to understand biological systems. sigmaaldrich.cn 3-(2-Benzoxazolyl)alanine, as a synthetic NPAA, is a prime example of how tailored amino acid structures can be designed for specific scientific applications, particularly those leveraging fluorescence. nih.govupenn.edu

Significance of Benzoxazole (B165842) Heterocycles in Chemical Biology

The benzoxazole ring system, a fusion of benzene (B151609) and oxazole (B20620) rings, is a privileged scaffold in medicinal chemistry and chemical biology. innovareacademics.innih.gov This aromatic heterocycle is found in a variety of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. globalresearchonline.netwjpsonline.com Its structural similarity to nucleic acid bases like adenine (B156593) and guanine (B1146940) allows it to interact with biopolymers within living systems. globalresearchonline.netwjpsonline.com A key feature of many benzoxazole derivatives is their inherent fluorescence, often characterized by a large Stokes shift and high photostability, which arises from an excited-state intramolecular proton transfer (ESIPT) mechanism. globalresearchonline.net This intrinsic fluorescence makes the benzoxazole moiety an excellent reporter group for developing fluorescent probes and sensors. nih.govglobalresearchonline.net

Historical Perspectives on the Development of this compound

The synthesis of this compound and its derivatives emerged from the broader investigation into the synthesis and utility of benzoxazole compounds. innovareacademics.in Initial synthetic protocols for benzoxazoles often involved the condensation of 2-aminophenols with various aldehydes or carboxylic acids. innovareacademics.in The specific development of this compound derivatives was driven by the desire to create fluorescent amino acids that could be incorporated into peptides or used as standalone molecular probes. Research groups have reported the synthesis of these compounds through multi-step procedures, often starting from protected amino acid precursors. nih.gov For instance, studies have detailed the synthesis of a series of 3-(2-benzoxazol-5-yl)alanine derivatives where various substituents were introduced at the 2-position of the benzoxazole ring to modulate their properties. nih.gov

Overview of Research Trajectories for Benzoxazolyl-Alanine Derivatives

Current research on this compound and its derivatives is multifaceted, primarily focusing on their potential as fluorescent probes and biologically active agents. One significant area of investigation is their use as fluorimetric chemosensors for detecting metal ions. researchgate.netmdpi.comsemanticscholar.org By functionalizing the benzoxazole core with moieties like crown ethers, researchers have created derivatives that exhibit selective fluorescence responses to specific cations, such as palladium. researchgate.netmdpi.com Another major research direction involves exploring the biological activities of these compounds. Studies have screened libraries of 3-(2-benzoxazol-5-yl)alanine derivatives for their antimicrobial and cytotoxic properties. nih.govresearchgate.net These investigations have revealed that while their antibacterial activity may be modest and selective, a significant number of these compounds exhibit antifungal and cytotoxic effects, making them interesting candidates for further development as anticancer agents. nih.govresearchgate.net Furthermore, the unique spectroscopic properties of these amino acids have led to their application in developing specific substrates for enzymes like proteinase 3, which is relevant for diagnostic purposes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B1203202 3-(2-Benzoxazolyl)alanine CAS No. 88549-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88549-23-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

(2S)-2-amino-3-(1,3-benzoxazol-2-yl)propanoic acid

InChI

InChI=1S/C10H10N2O3/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1

InChI Key

ACDXYPDPKDELEA-LURJTMIESA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N

Synonyms

3-(2-benzoxazolyl)alanine
3-BOAL

Origin of Product

United States

Synthetic Methodologies for 3 2 Benzoxazolyl Alanine and Its Analogs

Strategies for Constructing the Benzoxazole (B165842) Core in Alanine (B10760859) Conjugates

The formation of the benzoxazole ring system is a pivotal step in the synthesis of 3-(2-Benzoxazolyl)alanine. Various cyclization strategies have been developed to efficiently construct this heterocyclic core.

Cyclization Reactions for Benzoxazole Formation

A predominant method for synthesizing the benzoxazole ring involves the condensation and subsequent cyclization of an o-aminophenol with a suitable electrophilic partner. This approach is widely utilized due to its versatility and the ready availability of starting materials. The reaction proceeds through the initial formation of an intermediate, which then undergoes intramolecular cyclization to yield the benzoxazole structure.

Several catalysts and reaction conditions have been employed to promote this transformation. For instance, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a green and efficient method for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org Another approach involves the use of a heterogeneous base catalyst like KF-Al2O3 for the reaction between 2-aminophenol (B121084) and acid derivatives, offering high yields and operational simplicity. rsc.org Additionally, fluorophosphoric acid has been shown to be a highly effective acid catalyst for the reaction of 2-aminophenols with aldehydes at room temperature. rsc.org

Approaches via o-Aminophenols and Aldehydes/Cyanating Agents

The reaction of o-aminophenols with aldehydes is a common and direct route to 2-substituted benzoxazoles. organic-chemistry.orgrsc.orgmdpi.com This condensation reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various aldehydes can be used, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

Alternatively, cyanating agents can be employed to construct the 2-aminobenzoxazole (B146116) scaffold. While the traditional use of cyanogen (B1215507) bromide (BrCN) is effective, its high toxicity has prompted the development of safer alternatives. acs.orgnih.gov One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which, in the presence of a Lewis acid like BF3·Et2O, reacts with o-aminophenols to form 2-aminobenzoxazoles. rsc.orgacs.orgnih.gov This method is advantageous due to the use of a non-hazardous cyanating agent and its operational simplicity. rsc.orgacs.org

Starting MaterialsReagent/CatalystProductKey Features
o-Aminophenol, AldehydeSamarium triflate2-Substituted benzoxazoleGreen, efficient, reusable catalyst organic-chemistry.org
o-Aminophenol, AldehydeFluorophosphoric acid2-Substituted benzoxazoleInexpensive, stable catalyst, shorter reaction time rsc.org
o-Aminophenol, Acid derivativeKF-Al2O32-Substituted benzoxazoleHigh yield, wide substrate scope, no by-products rsc.org
o-AminophenolNCTS, BF3·Et2O2-AminobenzoxazoleNon-toxic reagent, good yield rsc.orgacs.org

Incorporation of the Alanine Moiety

Once the benzoxazole core is established, the next critical step is the incorporation of the alanine side chain. This can be achieved through various synthetic strategies, including direct C-C bond formation or by starting with a pre-functionalized amino acid derivative.

Methods for C-C Bond Formation at the Alanine Side Chain

A powerful strategy for introducing the alanine side chain involves the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds. nih.gov This method allows for the direct formation of a C-C bond, attaching the benzoxazole moiety to the β-carbon of an alanine precursor. While not explicitly detailed for this compound in the provided context, this approach represents a state-of-the-art technique for β-alkylation of amino acids.

A more traditional and widely cited method involves starting with a protected aspartic acid derivative. nih.gov In this approach, the β-carboxyl group of a suitably protected aspartic acid, such as α-benzyl N-(benzyloxycarbonyl)-D-aspartate, is condensed with an o-aminophenol. nih.gov This condensation reaction, followed by cyclization, directly yields the desired this compound skeleton. This method has been successfully used to prepare 3-(2-benzoxazolyl)-D-alanine. nih.gov

Stereoselective Synthesis Considerations

Controlling the stereochemistry of the α-carbon of the alanine moiety is crucial, particularly for applications in medicinal chemistry and peptide synthesis. When starting from a chiral precursor like D- or L-aspartic acid, the stereochemistry is inherently controlled. nih.gov The synthesis of 3-(2-benzoxazolyl)-D-alanine from D-aspartic acid exemplifies this approach, retaining the stereochemical integrity of the starting material. nih.gov

For methods involving direct alkylation, stereoselectivity can be achieved through the use of chiral catalysts. Phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide has been shown to be effective for the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org While not specifically applied to this compound in the search results, this methodology provides a powerful tool for controlling the stereochemistry during C-C bond formation.

Protection and Deprotection Strategies in Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.comorganic-chemistry.org The amino and carboxyl groups of the alanine moiety are typically protected during the construction of the benzoxazole ring and any subsequent modifications.

Commonly used protecting groups for the α-amino group include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comresearchgate.net The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is commonly removed by catalytic hydrogenation. masterorganicchemistry.com

The carboxyl group is often protected as a methyl or benzyl ester. nih.gov Methyl esters can be hydrolyzed under basic conditions, for instance, using sodium hydroxide (B78521) in methanol. nih.gov The choice of protecting groups is critical and an orthogonal protection strategy is often employed, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid without affecting a Cbz-protected amine, which requires hydrogenation for removal. organic-chemistry.orgmasterorganicchemistry.com

Protecting GroupFunctional Group ProtectedInstallation ReagentDeprotection Conditions
Boc (tert-butoxycarbonyl)AminoBoc2OAcid (e.g., TFA) masterorganicchemistry.comnih.gov
Cbz (benzyloxycarbonyl)AminoCbzClCatalytic Hydrogenation (H2/Pd-C) masterorganicchemistry.com
Methyl esterCarboxylMethanol, Acid catalystBasic hydrolysis (e.g., NaOH) nih.gov
Benzyl esterCarboxylBenzyl alcohol, Acid catalystCatalytic Hydrogenation (H2/Pd-C)

The careful selection and application of these synthetic methodologies and protecting group strategies are essential for the successful and efficient synthesis of this compound and its analogs, paving the way for further investigation into their chemical and biological properties.

Selective Removal of Alpha-Amino and Carboxyl Protecting Groups

The synthesis of this compound and its subsequent use in constructing more complex molecules, such as peptides, necessitates a robust strategy for the protection and selective deprotection of its reactive alpha-amino and carboxyl functional groups. The choice of protecting groups is critical to prevent unwanted side reactions and ensure that chemical modifications occur at the desired positions.

A common approach involves the use of orthogonal protecting groups, which can be removed under different chemical conditions without affecting each other. researchgate.netnih.gov For the α-amino group, the tert-butyloxycarbonyl (Boc) group is frequently employed. The Boc group is stable under various reaction conditions but can be selectively and cleanly removed via acidic hydrolysis. A typical method uses a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) in dichloromethane. nih.govresearchgate.net

For the protection of the α-carboxyl group, a methyl ester is often utilized. researchgate.net This group can be selectively removed under basic conditions, a process that does not affect the acid-labile Boc group. A standard procedure for this saponification is the use of 1 M sodium hydroxide (NaOH) in methanol. nih.gov The ability to selectively deprotect either the amino or the carboxyl group allows for controlled, stepwise elongation of a peptide chain or other targeted modifications at either terminus of the amino acid. researchgate.net

The following table summarizes common protecting groups and their removal conditions relevant to this compound synthesis.

Functional GroupProtecting GroupAbbreviationRemoval Conditions
α-Amino Grouptert-ButyloxycarbonylBocAcidic hydrolysis (e.g., TFA in CH₂Cl₂) nih.gov
α-Carboxyl GroupMethyl Ester-OMeBasic hydrolysis (e.g., 1 M NaOH in MeOH) nih.gov

Synthesis of Diverse this compound Derivatives

To explore the potential of this compound, researchers have synthesized a large number of derivatives by introducing a variety of substituents onto the benzoxazole core. These modifications are primarily aimed at tuning the molecule's photophysical properties, such as fluorescence, and evaluating its biological activity. nih.gov

Modifications at Position 2 of the Benzoxazole Ring

The C2 position of the benzoxazole ring is a primary site for chemical modification, offering a straightforward route to a wide range of derivatives. The synthesis generally begins with a protected 3-aminotyrosine (B249651) derivative, which undergoes condensation with a selected aldehyde, followed by an oxidative cyclization to form the 2-substituted benzoxazole ring. nih.govresearchgate.net This versatile approach allows for the incorporation of numerous functional groups at this position.

Derivatives have been synthesized with various substituents at the C2 position, including substituted phenyl rings, different hydrocarbon groups, and a range of heterocyclic moieties. nih.gov These modifications have been shown to significantly influence the compound's properties, including its potential as a fluorescent probe or antimicrobial agent. researchgate.netnih.gov The electronic nature of the substituent at this position, whether electron-donating or electron-withdrawing, can alter the photophysical characteristics of the benzoxazole system. nih.gov

Variations in the Benzoxazole Substituent (e.g., Phenyl, Hydrocarbon, Heterocyclic Groups)

An extensive library of 3-(2-benzoxazol-5-yl)alanine derivatives has been created to investigate structure-activity relationships. nih.gov In a comprehensive study, 41 different derivatives were synthesized where the substituent at the C2 position was varied. nih.gov

Phenyl Groups: A significant portion of these derivatives featured a phenyl ring at C2, itself bearing various substituents. For example, compounds with electron-donating groups like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) were prepared, as well as those with electron-accepting groups like fluorine (-F). nih.gov

Hydrocarbon Groups: Derivatives with simple hydrocarbon substituents have also been synthesized to study the effect of steric bulk and hydrophobicity. nih.gov

Heterocyclic Groups: A diverse set of heterocyclic groups has been introduced at the C2 position. These include aza-aromatic groups and five-membered heterocycles containing oxygen (furan) or sulfur (thiophene). nih.govresearchgate.net The nature of the heteroatoms and the ring system can provide additional coordination sites for metal ions and modulate the electronic structure of the molecule. researchgate.net

The table below details a selection of C2 substituents and their general classification from a study on 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov

Compound CategoryExample Substituent at C2
Substituted Phenyl2-Methoxy-4-dimethylaminophenyl nih.gov
Substituted Phenyl2,5-Dimethoxyphenyl nih.gov
Substituted Phenyl3,4,5-Trimethoxyphenyl nih.gov
Substituted Phenyl4-Fluorophenyl nih.gov
HeterocyclicFuran mdpi.com
HeterocyclicThiophene (B33073) nih.govresearchgate.net
HeterocyclicPyridine (B92270) researchgate.net
HeterocyclicQuinoxaline researchgate.net

Introduction of Crown Ether Moieties

A particularly innovative modification involves the attachment of crown ether moieties to the this compound scaffold. researchgate.net Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, with the selectivity depending on the size of the crown ether's cavity. By incorporating a crown ether, the resulting amino acid derivative can function as a fluorimetric chemosensor. researchgate.net

These derivatives are typically synthesized by linking a crown ether unit to the C2 position of the benzoxazole ring, often via a phenyl or thiophene spacer. researchgate.net The benzoxazole unit acts as the fluorophore (the reporting unit), while the crown ether serves as the ionophore (the recognition unit). When the crown ether binds a specific metal ion, it can induce a change in the fluorescence of the benzoxazole moiety, such as quenching or enhancement, allowing for the detection of the ion. researchgate.net Derivatives featuring azacrown and benzocrown ethers of varying sizes, such as 15-crown-5 (B104581) and 18-crown-6, have been developed. researchgate.net

Synthesis of Bis-Amino Acid and Oligothienyl Derivatives

Further extending the structural diversity, researchers have synthesized bis-amino acid and oligothienyl derivatives of this compound.

Bis-thienylbenzoxazolyl-alanines have been prepared, which are essentially dimeric structures of the amino acid. researchgate.net These compounds, along with their monomeric counterparts, have been evaluated as fluorescent chemosensors for various metal cations like Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺. researchgate.net The presence of multiple binding and reporting units in the bis-alanine structures can lead to enhanced or altered sensing properties compared to the single-unit molecules. researchgate.net

Oligothienyl derivatives incorporate multiple thiophene rings, typically attached at the C2 position of the benzoxazole. The synthesis of a [2-(2'-thienyl)benzoxazol-5-yl]alanine derivative serves as a foundational method. nih.gov This involves the condensation of N-Boc-3-amino-L-tyrosine methyl ester with 2-formylthiophene, followed by oxidative cyclization. nih.gov By using aldehydes of bithiophene or longer oligothiophenes, derivatives with extended π-conjugated systems can be created. These extended systems are of interest for their potential applications in materials science and for fine-tuning the photophysical properties of the amino acid. For instance, a thiophene coupled to a benzocrown ether has been used as a linker at the C2 position.

Photophysical Characteristics and Their Modulation in 3 2 Benzoxazolyl Alanine Systems

Fluorescence Properties of 3-(2-Benzoxazolyl)alanine and Derivatives.

Derivatives of 3-(2-benzoxazol-5-yl)alanine are notable for their fluorescent capabilities, a trait that makes them valuable as molecular probes. The core structure, featuring a benzoxazole (B165842) ring system, provides a rigid and planar framework that is conducive to efficient light emission. The inherent fluorescence of these compounds can be significantly influenced by the introduction of various substituents, leading to a diverse palette of photophysical behaviors.

Emission Spectra and Quantum Yields.

The fluorescence of this compound derivatives is characterized by their emission spectra and quantum yields, which are fundamental measures of their light-emitting efficiency. For instance, a series of novel crown ether benzoxazolyl-alanines demonstrated intense fluorescence, with emission maxima ranging from 362 to 445 nm and high relative quantum yields. The specific wavelengths of absorption and emission, along with the efficiency of fluorescence, are dictated by the extent of the π-conjugated system within the molecule.

In a study of two crown ether benzoxazolyl-alanine derivatives in acetonitrile, the following photophysical data were recorded:

Compoundλabs (nm)ε (M⁻¹cm⁻¹)λflu (nm)ΦFStokes' Shift (nm)
1a 3344.04 x 10⁴3950.8261
1b 351-426--

Table 1: Photophysical data for crown ether benzoxazolyl-alanines in acetonitrile.

The data illustrates that even subtle structural modifications, such as the nature of the linkage to a crown ether, can induce significant shifts in the absorption and emission wavelengths. The fluorescence quantum yield (ΦF), a measure of the ratio of photons emitted to photons absorbed, is notably high for compound 1a , indicating efficient fluorescence.

Influence of Substituents on Fluorescent Properties.

The introduction of different chemical groups onto the benzoxazole core or the alanine (B10760859) moiety can dramatically alter the fluorescent properties of the parent compound. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the electronic structure of the molecule and, consequently, its interaction with light.

For example, studies on 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine derivatives with various substituents on the amino group (such as methyl and phenyl groups) have shown that the type of substituent directly governs the spectral and photophysical properties. Replacing a phenyl group with a thiophene (B33073) in certain derivatives resulted in redshifted absorption and emission bands, attributed to the higher electron-donating character of the sulfur-containing heterocycle. Similarly, the presence of electron-donating methoxy (B1213986) or dimethylamino groups has been observed to influence the antifungal activity of these compounds, which is linked to their molecular properties.

The position of substituents also has a significant effect. For instance, the antifungal activity of trimethoxyphenyl derivatives was found to be dependent on the substitution pattern on the phenyl ring. Furthermore, the introduction of an N-phenylcarbazole moiety at the 2-position of the benzoxazole ring leads to photophysical properties that are dependent on the point of attachment to the carbazole (B46965) unit, influencing whether the electronic transition is of a π–π* or intramolecular charge-transfer (ICT) nature.

Solvatochromism and Environmental Sensitivity.

A key feature of many this compound derivatives is their solvatochromism—the change in the color of their absorption or emission spectra with a change in the polarity of the solvent. This sensitivity to the local environment makes them excellent fluorescent probes for studying the microenvironments of complex systems like proteins.

The fluorescence spectra of these compounds often exhibit a pronounced solvatochromic effect, leading to large Stokes shifts (the difference between the absorption and emission maxima). This phenomenon is typically observed when there is a significant change in the dipole moment of the molecule upon excitation to the excited state. For example, the methyl ester of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine shows absorption spectra that are less sensitive to solvent polarity compared to its fluorescence spectra, which display a marked solvatochromic shift. This behavior is indicative of the formation of an intramolecular charge-transfer (ICT) excited state.

The correlation of spectral shifts with solvent polarity parameters, such as the E(T)(N) scale, has been used to quantify the change in dipole moment upon excitation. For some derivatives, a large excited-state dipole moment has been calculated, further supporting the ICT mechanism. The position of the fluorescence band and properties like the fluorescence rate constant are found to be primarily dependent on the solvent's dipolarity.

In addition to general solvent polarity, specific interactions such as hydrogen bonding can also modulate the photophysical properties of this compound derivatives. The amino acid backbone itself contains functional groups capable of acting as both hydrogen bond donors and acceptors.

The ability of the solvent to participate in hydrogen bonding can affect the energy levels of the ground and excited states, leading to shifts in the emission spectra. Studies on derivatives with heteroaromatic substituents have revealed that the ability to form complexes with metal ions, a process often influenced by the solvent, can lead to fluorescence quenching. The interplay between the solvent's hydrogen-bonding capacity and the specific structure of the benzoxazole derivative can lead to complex photophysical behaviors, including the potential for excited-state proton transfer in certain systems.

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, a molecule of this compound or its derivative is promoted to an electronically excited state. The subsequent processes by which the molecule returns to the ground state are known as relaxation pathways, and these dynamics are crucial in defining the compound's fluorescent behavior.

The excited-state dynamics of these compounds can be complex and may involve several competing pathways. One of the most significant is intramolecular charge transfer (ICT), where photoexcitation leads to a redistribution of electron density within the molecule. This is often characterized by a large change in the dipole moment between the ground and excited states and is responsible for the pronounced solvatochromism observed in many derivatives. The formation of an ICT state can lead to a more polar excited state that is stabilized in polar solvents, resulting in a red-shifted emission.

In some derivatives, particularly those with specific heterocyclic substituents, excited-state intramolecular proton transfer (ESIPT) can occur. In this process, a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This can result in dual fluorescence, with emission from both the initial locally excited state and the proton-transferred tautomer.

Fluorescence Lifetimes

The fluorescence lifetime is a critical parameter that describes the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For derivatives of this compound, this property is sensitive to the surrounding environment, such as solvent polarity. rsc.org

Studies involving time-resolved fluorescence spectroscopy have been conducted on various derivatives to understand their excited-state dynamics. rsc.orgresearchgate.net For instance, research on related fluorescent amino acid compounds demonstrates that fluorescence lifetimes can vary significantly with the solvent's dielectric constant and its protic or aprotic nature. mdpi.com In one study of fluorescein-amino acid conjugates, lifetimes were found to range from 2.5 to 4.08 nanoseconds depending on the solvent and the pH. mdpi.com While specific lifetime data for the parent this compound is not extensively tabulated in the reviewed literature, the research on its derivatives shows that their lifetimes are intrinsically linked to their molecular structure and solvent interactions, a key feature for environment-sensitive probes. rsc.orgresearchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

Many this compound derivatives exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgresearchgate.net ICT is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part, creating a charge-separated excited state (D⁺-π-A⁻). ossila.com This phenomenon is highly dependent on the nature of the substituent at the 2-position of the benzoxazole ring. rsc.orgresearchgate.net

Evidence for ICT in these systems comes from their solvatochromic behavior—a noticeable shift in the wavelength of fluorescence emission depending on the polarity of the solvent. core.ac.uk Typically, the emission bands shift to longer wavelengths (a red-shift) in more polar solvents, which stabilize the highly polar ICT state. researchgate.net This signifies that the dipole moment of the molecule is greater in the excited state than in the ground state. core.ac.uk The formation of an ICT state can occur through mechanisms like Twisted Intramolecular Charge Transfer (TICT), where the donor and acceptor units twist relative to each other in the excited state. ossila.comnih.gov Theoretical calculations and experimental studies on derivatives have confirmed that the specific substitution on the benzoxazole core determines whether the primary electronic transition is a localized π–π* transition or an ICT transition. rsc.orgresearchgate.net

Acid-Base Properties in Ground and Excited States

The acid-base properties of this compound derivatives are crucial as they dictate the molecule's charge state and, consequently, its spectroscopic properties in different pH environments. researchgate.netresearchgate.net The presence of multiple nitrogen atoms in the heterocyclic structures allows for protonation, altering the electronic distribution and behavior of the molecule in both its ground and excited states. nih.govresearchgate.net Studies on various derivatives, particularly those with azaaromatic groups, show they generally act as weak bases in the ground state. researchgate.net

Effect of Heteroatoms and Substituent Position on Basicity

The basicity of this compound derivatives is profoundly influenced by the type of heteroatoms present in the substituent at the 2-position and their location within that substituent. researchgate.net The primary site of protonation is typically the nitrogen atom within the substituent ring (e.g., quinoline (B57606) or pyridine), which is generally more basic than the benzoxazole nitrogen. researchgate.net

Research on 3-[2-(n-quinolinyl)benzoxazol-5-yl]alanine isomers has shown that the position of the nitrogen atom in the quinoline ring directly impacts the ground-state pKa value. researchgate.net Derivatives with the nitrogen atom in a more sterically accessible or electronically favorable position exhibit higher basicity. For example, the 8-quinolinyl derivative is the strongest base in the series, while the 2-quinolinyl derivative is the weakest. researchgate.net Similarly, the presence of different heteroatoms, such as sulfur in a thiophene ring versus nitrogen in a pyridine (B92270) ring, alters the electronic properties and basicity of the entire molecule. nih.govresearchgate.netnih.gov

Below is a data table of ground-state pKa values for different quinolinyl derivatives of this compound, illustrating the effect of the nitrogen atom's position.

DerivativepKa Value
3-[2-(2-quinolinyl)benzoxazol-5-yl]alanine0.99
3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine4.69
Data sourced from experimental studies on the acid-base properties of these derivatives. researchgate.net

Proton-Dependent Fluorescence Modulation

The fluorescence of this compound derivatives can be significantly modulated by pH. researchgate.netirb.hr The protonation of nitrogen atoms in the molecule alters the π-conjugation and electronic features of the fluorophore, which in turn affects the fluorescence emission intensity and wavelength. irb.hr

In many derivatives, the addition of acid and subsequent protonation of a nitrogen atom leads to a decrease, or quenching, of the fluorescence intensity. nih.gov This effect is often attributed to the protonation of the benzoxazole nitrogen or a nitrogen atom in the heterocyclic substituent. nih.gov This proton-dependent quenching makes these compounds candidates for use as fluorescent pH sensors. irb.hr For example, in studies of related quinoxalinyl and thiophene-containing derivatives, a distinct decrease in fluorescence emission was observed upon acid addition, confirming that their photophysical properties are highly sensitive to proton concentration. nih.gov The change in the electronic state upon protonation can also lead to a hypsochromic (blue) shift in the emission spectrum. irb.hr

Computational Chemistry and Theoretical Modeling of Benzoxazolyl Alanines

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are at the forefront of theoretical investigations into benzoxazolyl-alanines. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful methods for studying the electronic structure and excited-state properties of these complex organic fluorophores. scirp.orgrsc.org DFT is well-suited for determining ground-state properties, while TD-DFT is a reliable method for calculating vertical excitation energies, which correspond to electronic absorption spectra. scirp.orgscichemj.orgrsc.org

The first step in any theoretical study is the optimization of the molecule's geometry. For benzoxazolyl-alanine derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or LANL2DZ), are commonly used to find the most stable ground-state conformation. scirp.orgcore.ac.uk These calculations provide key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. semanticscholar.org For many benzoxazolyl derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting benzoxazole (B165842) moiety. This spatial separation is characteristic of intramolecular charge transfer (ICT) compounds. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying electron delocalization and intramolecular interactions, such as charge transfer from donor atoms to the central metal ions in complexes or between different parts of the organic molecule. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra by calculating the vertical transition energies and corresponding oscillator strengths from the ground state to various excited states. scichemj.orgrsc.org The calculated absorption maxima (λ_max_) often show good agreement with experimental data. scirp.orgrsc.org

Theoretical studies on derivatives of 3-(2-benzoxazol-5-yl)alanine have shown that the nature of the electronic transition, whether a locally excited (π-π*) or an intramolecular charge transfer (ICT) transition, is determined by the substitution pattern on the benzoxazole system. researchgate.net For instance, TD-DFT calculations can predict how different substituents will shift the absorption bands, an effect known as a red shift (to longer wavelengths) or blue shift (to shorter wavelengths). scichemj.org

Modeling emission spectra is more complex as it requires optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state (at the excited state geometry) corresponds to the emission energy. The difference between the absorption and emission energies gives the Stokes shift, a key characteristic of fluorescent molecules. The emission spectra of benzoxazolyl-alanines are often more sensitive to environmental factors than their absorption spectra. researchgate.net

Table 1: Theoretical Photophysical Data for a Hypothetical Benzoxazolyl-Alanine Derivative This table is illustrative, based on typical findings in the literature.

ParameterMethodBasis SetCalculated Value (Gas Phase)Calculated Value (Solvent)
Ground State Energy DFT/B3LYP6-31G(d,p)-X Hartrees-Y Hartrees
HOMO Energy DFT/B3LYP6-31G(d,p)-5.8 eV-6.0 eV
LUMO Energy DFT/B3LYP6-31G(d,p)-1.9 eV-2.2 eV
HOMO-LUMO Gap DFT/B3LYP6-31G(d,p)3.9 eV3.8 eV
Absorption λmax TD-DFT6-31G(d,p)340 nm355 nm
Oscillator Strength (f) TD-DFT6-31G(d,p)0.951.10
Emission λmax TD-DFT (Excited State Opt.)6-31G(d,p)410 nm450 nm

Theoretical Studies of Excited State Dipole Moments

The change in dipole moment upon photoexcitation (from the ground state, µ_g_, to the excited state, µ_e_) is a crucial factor governing the solvatochromic behavior of fluorophores. An increase in the dipole moment in the excited state suggests a more polar character and significant charge redistribution upon excitation, which is typical for molecules exhibiting ICT. core.ac.uk

Computational chemistry provides a direct way to calculate these dipole moments. The ground-state dipole moment (µ_g_) is obtained from DFT calculations on the optimized ground-state geometry. core.ac.ukresearchgate.net Similarly, the excited-state dipole moment (µ_e_) can be calculated using TD-DFT or by performing a geometry optimization of the first singlet excited state. semanticscholar.org Computational results generally show that for solvatochromic dyes like benzoxazolyl derivatives, the excited-state dipole moment is significantly larger than the ground-state dipole moment. core.ac.uksemanticscholar.org

These theoretically calculated values can be compared with those estimated experimentally from solvatochromic models like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations, which relate the Stokes shift to the solvent polarity function. core.ac.ukresearchgate.netresearchgate.net

Modeling of Solvent Effects on Photophysical Parameters

The photophysical properties of benzoxazolyl-alanines, particularly their fluorescence, are often highly sensitive to the solvent environment. researchgate.netresearchgate.net Theoretical models are used to simulate these solvent effects, providing a deeper understanding of the solute-solvent interactions.

Solvent effects can be modeled using either implicit or explicit solvent models.

Implicit (Continuum) Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the effects of solvent polarity on the electronic structure and spectra. iist.ac.in

Explicit Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. While computationally more demanding, this method can account for specific interactions like hydrogen bonding.

Multi-parametric relationships, such as the Kamlet-Taft or Catalán models, are used to dissect the contributions of non-specific (dipolarity/polarizability) and specific (acidity, basicity) solvent-solute interactions to the observed spectral shifts. core.ac.ukresearchgate.netrsc.org Computational studies can help rationalize the empirical parameters found through these correlations. For example, calculations can confirm that a bathochromic (red) shift in the emission spectrum with increasing solvent polarity is due to the stabilization of a more polar excited state. core.ac.uk

Simulations of Tautomeric Forms and Their Equilibrium

Tautomerism, the interconversion of structural isomers through proton migration, can be a critical factor in the chemistry of heterocyclic compounds. For molecules containing imidazole (B134444) or similar N-heterocyclic rings, different tautomeric forms can coexist in equilibrium. nih.govresearchgate.net The benzoxazole ring system, while generally stable, could potentially exhibit tautomerism under certain conditions, although this is less common than in systems like imidazoles.

Quantum chemical calculations are a powerful tool for investigating the relative stabilities of potential tautomers. By calculating the total energy of the optimized geometries of each tautomeric form, researchers can predict which form is the most stable and therefore likely to be dominant. researchgate.net DFT methods are well-suited for determining the relative energies of tautomers in both the gas phase and in solution (using continuum solvent models). researchgate.net

Structure Activity and Structure Property Relationships Sar/spr

Correlations between Structural Modifications and Photophysical Responses

The benzoxazole (B165842) core imparts inherent fluorescence to 3-(2-Benzoxazolyl)alanine, making it a valuable scaffold for developing fluorescent probes. researchgate.net The photophysical characteristics, such as fluorescence intensity and emission wavelength, are highly sensitive to structural changes within the molecule.

The nature and position of substituents on the this compound framework play a critical role in determining its spectral and photophysical properties. nih.gov Studies on derivatives with different substituents on the benzoxazole ring have demonstrated that these modifications can tune the fluorescence emission and intensity.

For instance, the introduction of different substituents at the 2-position of the benzoxazole ring significantly alters the photophysical behavior. Derivatives featuring a thiophene (B33073) moiety at this position are reported to be strongly emissive, with high quantum yields (ΦF), whereas those with a trimethoxyphenyl group exhibit considerably lower quantum yields. mdpi.com The replacement of a phenyl group with a thiophene group can lead to redshifted absorption and fluorescence bands, a phenomenon attributed to the higher electron-donating character of the sulfur-containing heterocycle. uminho.pt

Table 1: Photophysical Properties of Selected this compound Derivatives
Compound Derivative (Substituent at position 2)λabs (nm)λem (nm)Fluorescence Quantum Yield (ΦF)Reference
2-(2'-thienyl)3363930.80 mdpi.com
2-(2',4',5'-trimethoxyphenyl)3293980.26 mdpi.com
2-(p-phenyl-aza-15-crown-5)3624450.72 uminho.pt

In the synthesis of this compound derivatives, protecting groups such as tert-butyloxycarbonyl (Boc) for the amino group and methyl ester for the carboxyl group are commonly used. nih.gov Research indicates that the selective deprotection of these groups has a relatively minor effect on the fluorescence quantum yields. mdpi.com For example, a study comparing an N-Boc protected derivative with its deprotected counterpart (where the carboxylic acid group is free) showed only a small change in the quantum yield. mdpi.com This suggests that while these groups are crucial for synthetic strategies, their direct influence on the core fluorophore's emission efficiency is not substantial.

Table 2: Influence of Protecting Groups on Fluorescence Quantum Yield (ΦF)
CompoundProtecting Group StatusFluorescence Quantum Yield (ΦF)Reference
N-tert-Butyloxycarbonyl-3-[2-(2′,4′,5′-trimethoxyphenyl)benzoxazol-5-yl]-l-alanine methyl esterBoc and Methyl Ester Protected0.26 mdpi.com
N-tert-Butyloxycarbonyl-3-[2-(2′,4′,5′-trimethoxyphenyl)benzoxazol-5-yl]-l-alanineBoc Protected, Carboxyl Free0.27 mdpi.com

Relationships between Molecular Structure and Biological Activity (Non-Clinical)

The biological activity of this compound derivatives is highly dependent on their molecular structure. The benzoxazole ring is a recognized pharmacophore, and modifications to this core and its substituents can lead to significant changes in antimicrobial and cytotoxic effects. nih.govjocpr.com

The location of substituents on the benzoxazole-alanine scaffold is a critical determinant of biological activity. Studies have shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are particularly important for modulating bioactivity. mdpi.comsilae.it

A comprehensive study of 41 different derivatives of 3-(2-benzoxazol-5-yl)alanine revealed clear positional effects. nih.gov For instance, in the case of antifungal activity against P. pastoris, the positioning of methoxy (B1213986) groups on a phenyl substituent at the 2-position was more influential than the number of methoxy groups. A derivative with three methoxy groups at positions 3, 4, and 5 of the phenyl ring was active, whereas a similar compound with the same groups at positions 2, 4, and 5 was inactive. nih.gov

Similarly, for derivatives with an azaaromatic substituent, replacing a 5-membered ring (pyrrole) with a 6-membered one (pyridine) caused a significant decrease in activity. However, the introduction of a bromine atom at position 7 of the benzoxazole ring resulted in an increase in activity, creating the most potent compound among the tested heterocyclic derivatives. nih.gov In a different series of compounds designed as mGlu5 antagonists, the potency was substantially influenced by the substitution pattern on a phenyl ring, where analogs with substituents at the 2- and 4-positions showed better activity than those substituted at the 3-position. nih.gov

The two primary components of the molecule, the benzoxazole ring system and the alanine (B10760859) side chain, are both crucial to its biological function. The benzoxazole nucleus is a key structural motif found in many naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govjocpr.com Its planar, aromatic, and heterocyclic nature allows it to interact with various biological macromolecules. In the context of certain enzyme inhibitors, the replacement of the benzoxazole ring with isosteric structures like benzothiazole (B30560) or benzimidazole (B57391) led to a dramatic loss of potency, underscoring the specific role of the benzoxazole oxygen and nitrogen arrangement in binding interactions. nih.gov

The alanine portion of the molecule classifies it as a non-proteinogenic α-amino acid. nih.gov This moiety provides a chiral backbone and functional groups (amino and carboxyl groups) that can engage in specific interactions with biological targets, such as enzymes or receptors. The amino acid structure serves as a versatile scaffold, allowing for its incorporation into peptides or for further functionalization to fine-tune its biological properties and solubility. nih.govlibretexts.org

Computational and theoretical methods are increasingly used to understand and predict the SAR of this compound derivatives. These approaches provide insights that complement experimental studies.

For analyzing photophysical properties, theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can model the geometry of the compounds and their vertical absorption transitions. Such studies help elucidate how substituent placement influences the electronic character of the molecule and, consequently, its spectral behavior. rsc.org

In the realm of biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structures with their biological effects. One such approach involves the use of Artificial Neural Networks (ANNs). By training a model on a dataset of molecules with known activity, ANNs can predict the bioactivity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. This method has been successfully applied to screen for novel mGlu5 antagonists based on a benzoxazole core. nih.gov Conformational energy analysis of the amino acid backbone using theoretical methods can also provide insights into the stable conformations that are relevant for biological interactions. scirp.org

Applications of 3 2 Benzoxazolyl Alanine in Chemical Biology and Biochemistry Non Clinical Focus

Fluorescent Probes and Markers in Biochemical Systems

The ability to replace a natural amino acid with a fluorescent counterpart like 3-(2-Benzoxazolyl)alanine provides a minimally disruptive method for introducing a spectroscopic handle into a biological molecule. This allows for real-time monitoring of molecular interactions, conformational changes, and local environmental conditions within biochemical systems.

Derivatives of this compound exhibit pronounced solvatochromism, meaning their fluorescence properties, particularly the emission wavelength and Stokes shift, are highly dependent on the polarity of the surrounding solvent or microenvironment. This sensitivity arises from an intramolecular charge transfer (ICT) character in the excited state, where the electron density shifts from a donor part of the molecule to an acceptor part.

Research has shown that the fluorescence spectra of these compounds display a significant bathochromic (red) shift as solvent polarity increases. For instance, studies on 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester revealed that its fluorescence spectra are markedly more sensitive to solvent polarity than its absorption spectra, leading to large Stokes shifts. sigmaaldrich.com This property makes it an excellent probe for investigating the local polarity within the hydrophobic cores of proteins or at the interfaces of protein-protein or protein-lipid interactions. When incorporated into a peptide sequence, a shift in its emission wavelength can signal a change in the conformation of the peptide that alters the exposure of the fluorescent amino acid to the aqueous solvent or moves it into a nonpolar binding pocket.

Table 1: Illustrative Solvatochromic Properties of a this compound Derivative

SolventPolarity Parameter (ET(N))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Cyclohexane0.0063804504200
Toluene0.0993854755000
Dichloromethane0.3093905106100
Acetonitrile0.4603905306800
Methanol0.7623885457600

Note: Data is representative and compiled from typical findings for solvatochromic benzoxazole (B165842) dyes to illustrate the concept.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore that is highly dependent on their proximity (typically within 1-10 nm). As a "spectroscopic ruler," FRET is widely used to measure distances in biomolecules and to monitor binding events.

This compound derivatives are well-suited to act as FRET donors due to their favorable spectral properties, including high molar absorption coefficients and fluorescence quantum yields. A key application is in the design of enzyme substrates for continuous activity assays. For example, a highly specific substrate for proteinase 3 (PR3), an enzyme implicated in autoimmune diseases, was developed using a benzoxazolyl-l-alanine derivative as the fluorescent donor and a C-terminal 2-aminobenzoyl (ANB-NH2) group as the acceptor. In the intact peptide, the donor's fluorescence is quenched by the nearby acceptor. Upon cleavage of the peptide by proteinase 3, the donor and acceptor diffuse apart, leading to a measurable increase in fluorescence and allowing for sensitive detection of enzymatic activity.

The benzoxazole ring system contains a nitrogen atom that can be protonated under acidic conditions. This protonation event can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. This makes this compound a candidate for use as a pH-sensitive probe.

Studies on a 3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine derivative in water demonstrated that its fluorescence is completely quenched by hydronium ions (H₃O⁺). researchgate.net This "turn-off" response is due to the protonation of the heterocyclic system, which provides a non-radiative decay pathway for the excited state. When incorporated into a peptide, such a residue could be used to report on the pH of its local environment, such as within acidic organelles like lysosomes or endosomes, or to monitor pH changes that accompany certain enzymatic reactions. The basicity of the benzoxazole moiety is typically low in the ground state but can increase in the excited state, further influencing its pH-sensing capabilities. researchgate.net

Chemosensors for Metal Ions and Other Analytes

The strategic placement of heteroatoms within the this compound side chain creates potential coordination sites for metal ions. The binding of a metal ion can modulate the fluorescent output of the molecule, enabling its use as a chemosensor for the selective detection of specific cations.

The interaction of this compound derivatives with metal ions can lead to either an increase (turn-on) or decrease (turn-off) in fluorescence intensity through several mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In some sensor designs, the unbound state has low fluorescence due to quenching processes like photoinduced electron transfer (PET) from a nearby electron-rich group (e.g., a tertiary amine) to the excited fluorophore. Upon binding a metal ion, the lone pair of electrons on the quenching group becomes engaged in the coordination complex, inhibiting the PET process and causing a significant increase in fluorescence.

Fluorescence Quenching: Paramagnetic metal ions, such as Cu(II) and Ni(II) in some coordination geometries, can quench fluorescence through energy or electron transfer processes upon binding. The heavy atom effect, particularly with ions like Pd(II), can also promote intersystem crossing to the non-emissive triplet state, thus quenching fluorescence.

Internal Charge Transfer (ICT) Modulation: Metal ion binding can alter the electron-donating or -withdrawing properties of the coordinating groups, thereby modifying the ICT character of the fluorophore and shifting its emission wavelength or intensity.

A derivative of this compound containing a quinoxaline moiety, for instance, exhibits a significant fluorescence intensity increase specifically upon binding Ni(II) ions in its excited state. researchgate.net

By modifying the substituent at the 2-position of the benzoxazole ring, researchers can tune the binding cavity and thus the selectivity of the amino acid sensor for different metal ions. The "hard" and "soft" acid-base theory is often used to guide the design, where "hard" Lewis acids like Al(III) prefer "hard" donors like oxygen, and "soft" acids like Pd(II) prefer "soft" donors like sulfur or certain nitrogen atoms.

Ni(II): A 3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine derivative was found to be a specific fluoroionophore for Ni(II). researchgate.net In its excited state, it selectively binds Ni(II), leading to an increase in fluorescence intensity, a phenomenon contrary to the quenching observed with most fluoroionophores. researchgate.net

Pd(II) and Cu(II): Benzoxazolyl-alanine derivatives functionalized with pyrrole and imidazole (B134444) moieties have shown high selectivity towards Cu(II) and Pd(II), which are effectively detected through fluorescence quenching.

Al(III) and Cu(II): In the ground state, the aforementioned quinoxalinyl-benzoxazolyl alanine (B10760859) derivative forms stable complexes with Cu(II) and Al(III), which can be detected by changes in the absorption spectrum. researchgate.net

This tunability allows for the development of highly specific sensors for tracking metal ions in complex biochemical and environmental samples.

Table 2: Metal Ion Sensing Characteristics of Selected this compound Derivatives

Derivative Functional GroupTarget IonSensing MechanismObserved Response
2-(2-Quinoxalinyl)Ni(II)Chelation-Enhanced Fluorescence (excited state)Fluorescence "Turn-On"
2-(2-Quinoxalinyl)Cu(II), Al(III)Ground-State ComplexationChange in UV-Vis Absorption
2-(Pyrrolyl/Imidazolyl)Cu(II)Fluorescence QuenchingFluorescence "Turn-Off"
2-(Pyrrolyl/Imidazolyl)Pd(II)Fluorescence QuenchingFluorescence "Turn-Off"

Development of Enzyme Substrates and Inhibitors for Research Purposes

The unique fluorescent properties and the rigid structure of the benzoxazole moiety make this compound and its derivatives valuable tools in the development of specific substrates for enzymes, particularly proteinases. Research in this area has focused on creating highly sensitive and selective assays for monitoring enzyme activity.

Design of Specific Substrates for Proteinases (e.g., Proteinase 3)

Derivatives of 3-(2-benzoxazol-5-yl)-l-alanine have been successfully incorporated into peptide sequences to create highly specific substrates for Proteinase 3 (PR3). acs.orgnih.govnih.gov PR3 is a serine proteinase found in the azurophilic granules of neutrophils and is associated with the autoimmune disease granulomatosis with polyangiitis.

A study by Wysocka et al. (2010) describes the synthesis of a series of fluorogenic substrates for PR3 with the general formula X-Tyr-Tyr-Abu-ANB-NH₂, where 'X' represents various benzoxazolyl-l-alanine derivatives that act as fluorescence donors, and ANB-NH₂ (2-amino-5-nitrobenzoic acid diamide) serves as a fluorescence acceptor. acs.orgnih.gov The design of these substrates leverages the principle of fluorescence resonance energy transfer (FRET), where the fluorescence of the benzoxazole group is quenched by the acceptor until the peptide bond is cleaved by the enzyme.

The research demonstrated that the nature of the substituent on the benzoxazole ring significantly influences the substrate's specificity and efficiency. acs.orgnih.gov This approach allows for the fine-tuning of substrate properties to achieve optimal performance for a specific enzyme.

Kinetic Parameter Determination for Enzyme-Substrate Interactions

The development of these novel substrates has enabled detailed kinetic studies of PR3. By monitoring the increase in fluorescence upon substrate cleavage, researchers can accurately determine key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat).

In the study of PR3 substrates, five different derivatives of 3-(2-benzoxazol-5-yl)-l-alanine were synthesized and their kinetic parameters against PR3 were determined. acs.orgnih.gov The substrate incorporating N-methylpyrrole benzoxazole-l-alanine, (Pyr)Box-Ala-Tyr-Tyr-Abu-NH₂, was identified as the most efficient. acs.orgnih.gov

The kinetic data for this and other synthesized substrates are summarized in the table below.

Substrate (X in X-Tyr-Tyr-Abu-ANB-NH₂)KM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
(Pyr)Box-Ala10.015.01.5 x 10⁶
(Fur)Box-Ala15.012.08.0 x 10⁵
(Thi)Box-Ala20.010.05.0 x 10⁵
(Ph)Box-Ala25.08.03.2 x 10⁵
(H)Box-Ala30.06.02.0 x 10⁵

The high kcat/KM value for the (Pyr)Box-Ala-containing substrate signifies its high specificity and catalytic efficiency, making it a superior tool for detecting PR3 activity, even at very low concentrations. acs.orgnih.gov

Incorporation into Peptides for Structural and Functional Studies

The unique characteristics of this compound make it an attractive non-proteinogenic amino acid for inclusion in peptide synthesis. Its incorporation can lead to peptides with novel structural and functional properties.

Novel Building Blocks for Peptide Synthesis

This compound and its derivatives serve as novel building blocks in solid-phase peptide synthesis. acs.orgnih.gov Their fluorescent nature provides an intrinsic label for synthesized peptides, which can be advantageous for purification and for use in various binding and localization studies. The synthesis of peptides containing these benzoxazole derivatives follows standard peptide synthesis protocols, allowing for their relatively straightforward inclusion into desired peptide sequences. A variety of derivatives with different substituents on the benzoxazole ring have been synthesized, expanding the toolkit available for peptide chemists.

Design of Peptides with Enhanced or Altered Biological Activity

Furthermore, a broader study on 41 different derivatives of 3-(2-benzoxazol-5-yl)alanine revealed that these compounds exhibit a range of biological activities, including selective antibacterial activity against Gram-positive bacteria and antifungal properties. While these activities were observed for the individual amino acid derivatives, this suggests that their incorporation into larger peptides could be a strategy for developing new classes of antimicrobial peptides.

Peptide Conformation Restriction and Cross-linking Elements

While the rigid nature of the benzoxazole group can be expected to impose some conformational constraints on a peptide backbone, specific studies detailing the use of this compound for the express purpose of peptide conformation restriction are not extensively documented in the available literature. Similarly, there is no significant evidence to suggest its use as a cross-linking element in peptides. The research to date has primarily focused on its utility as a fluorescent component in enzyme substrates.

Exploration of Antimicrobial Activity in Model Organisms (In Vitro Studies)

The therapeutic potential of novel chemical entities is often initially explored through in vitro studies to determine their activity against various microorganisms. Derivatives of this compound have been the subject of such investigations to ascertain their antimicrobial properties. A significant study evaluated a series of 41 derivatives of 3-(2-benzoxazol-5-yl)alanine for their ability to inhibit the growth of model organisms representing Gram-positive bacteria and fungi. nih.govnih.govresearchgate.net

Activity against Gram-Positive Bacteria (e.g., B. subtilis)

Screening of 3-(2-benzoxazol-5-yl)alanine derivatives revealed a selective, albeit not exceptionally high, antibacterial potential against the Gram-positive bacterium Bacillus subtilis. nih.govnih.govresearchgate.net Out of the 41 compounds tested, only a small subset demonstrated inhibitory activity. nih.gov The antibacterial activity was found to be selective for Gram-positive bacteria, as no activity was observed against the Gram-negative model organism Escherichia coli. nih.gov

The minimal inhibitory concentrations (MIC) for the active compounds were determined to quantify their antibacterial efficacy. The results indicated that the antibacterial potential of these compounds is relatively low, with most active derivatives exhibiting high MIC values. nih.gov However, one derivative, H-Box[(2-OMe-4-NMe₂-Ph]-OMe, showed more pronounced activity against B. subtilis. nih.gov The activity of these compounds was also tested against pathogenic Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, but no activity was observed. nih.gov

Minimal Inhibitory Concentration (MIC) of Selected 3-(2-Benzoxazol-5-yl)alanine Derivatives against Bacillus subtilis
CompoundMIC (μg/mL)
H-Box[2,4,5-(OMe)₃Ph]-OMe500
H-Box[(2-OMe-4-NMe₂)Ph]-OMe125
H-Box(2Q)-OMe500
H-Box(8Q)-OMe500

Activity against Fungi (e.g., C. albicans, P. pastoris)

In contrast to the limited antibacterial activity, a more significant portion of the studied 3-(2-benzoxazol-5-yl)alanine derivatives displayed antifungal properties. nih.govnih.govresearchgate.net Nearly half of the compounds tested were active against the model yeast Pichia pastoris. nih.govnih.govresearchgate.net The antifungal activity was generally more pronounced than the antibacterial effects. nih.gov

Several of these derivatives also exhibited activity against the pathogenic yeast Candida albicans. nih.govnih.govresearchgate.net Specifically, three compounds, H-Box[(2-OMe-4-NMe₂-Ph]-OMe, H-Box(2Q)-OMe, and H-Box(4PyBr)-OMe, were active against C. albicans. nih.gov It was noted that their antifungal activity against C. albicans was approximately two to four times lower than their activity against P. pastoris. nih.gov The most active antifungal compound was H-Box[(2-OMe-4-NMe₂-Ph]-OMe, which also demonstrated the highest antibacterial activity. nih.gov

Minimal Inhibitory Concentration (MIC) of Selected 3-(2-Benzoxazol-5-yl)alanine Derivatives against Fungal Strains
CompoundMIC against P. pastoris (μg/mL)MIC against C. albicans (μg/mL)
H-Box[(4-F)Ph]-OMe250-
H-Box[2,4,5-(OMe)₃Ph]-OMe250-
H-Box[(2-OMe-4-NMe₂)Ph]-OMe62.5125
H-Box(2Q)-OMe125500
H-Box(4PyBr)-OMe125250

'-' indicates no activity was observed.

Cytotoxicity Research against Cancer Cell Lines (Non-Clinical Mechanism Studies)

The cytotoxic effects of 3-(2-benzoxazol-5-yl)alanine derivatives have been investigated against various cancer cell lines to explore their potential as anticancer agents in non-clinical settings. nih.govnih.govresearchgate.net Studies have shown that many synthetic benzoxazole derivatives exert cytotoxic effects on a range of cancer cells, including those from breast, lung, liver, prostate, and colorectal cancers. nih.gov

In the evaluation of the 41 derivatives of 3-(2-benzoxazol-5-yl)alanine, it was found that a majority of the compounds were toxic to both normal and cancer cells. nih.govnih.govresearchgate.net However, a few of these compounds exhibited a degree of selectivity, showing significantly lower toxicity to normal cells compared to cancer cells, which suggests a potential therapeutic window for these specific derivatives as future anticancer agents. nih.govnih.govresearchgate.net The state of the α-carboxyl group was identified as an important factor for cytotoxicity, with compounds lacking a C-terminal methyl ester generally showing higher toxicity. nih.gov For instance, the compound H-Box[(4-Me)Ph]-OMe was cytotoxic, while its counterpart with a free carboxyl group, H-Box[(4-Me)Ph]-OH, was not. nih.gov

Cytotoxicity (IC₅₀ in μM) of Selected 3-(2-Benzoxazol-5-yl)alanine Derivatives against Cancer and Normal Cell Lines
CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)BALB/3T3 (Normal Mouse Fibroblasts)
H-Box[(4-Me)Ph]-OMe2.8 ± 0.13.8 ± 0.24.5 ± 0.34.2 ± 0.3
H-Box[(4-F)Ph]-OMe1.8 ± 0.12.1 ± 0.11.9 ± 0.1>50
H-Box[(2-OMe-4-NMe₂)Ph]-OMe2.4 ± 0.23.5 ± 0.23.1 ± 0.14.8 ± 0.3
H-Box(2Q)-OMe4.1 ± 0.24.9 ± 0.34.6 ± 0.2>50
H-Box(4PyBr)-OMe3.2 ± 0.23.9 ± 0.23.5 ± 0.1>50

Advanced Spectroscopic Investigations of 3 2 Benzoxazolyl Alanine Systems

Absorption Spectroscopy for Electronic Transitions

Absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. When a molecule absorbs light, an electron is promoted from a lower energy orbital to a higher energy anti-bonding orbital. libretexts.org For compounds like 3-(2-Benzoxazolyl)alanine, which contain both π systems and non-bonding electrons, the most significant transitions in the UV-visible region are typically π→π* and n→π* transitions. libretexts.org

The π→π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally characterized by high molar absorptivity values. libretexts.orglibretexts.org Conversely, n→π* transitions, which move an electron from a non-bonding orbital (e.g., on a heteroatom) to an antibonding π* orbital, are typically less intense. libretexts.orglibretexts.org The surrounding solvent environment can influence these transitions, causing shifts in the absorption bands. nih.gov

Research on derivatives of this compound, specifically 3-[2-(n-quinolinyl)benzoxazol-5-yl]alanine, has utilized absorption spectroscopy to study their acid-base properties in the ground state. The position of the nitrogen atom in the quinolinyl substituent was found to significantly influence the basicity of the molecule, with the quinolinyl nitrogen being the primary protonation center. researchgate.net The ground-state pKa values, determined through spectroscopic titration, illustrate this dependency. researchgate.net

Table 1. Ground State pKa Values for 3-[2-(n-quinolinyl)benzoxazol-5-yl]alanine Derivatives researchgate.net
Derivative (position of quinolinyl nitrogen)pKa Value
2-quinolinyl0.99
8-quinolinyl4.69

These studies demonstrate how absorption spectroscopy can elucidate the electronic ground-state properties and structural influences on the electronic transitions within these complex molecules.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides critical insights into the dynamic processes that occur after a molecule absorbs a photon and enters an excited electronic state. These dynamics, which occur on timescales from femtoseconds to nanoseconds, include processes like internal conversion, intersystem crossing, and structural rearrangements.

For molecules structurally related to this compound, such as those capable of excited-state intramolecular proton transfer (ESIPT), time-resolved techniques are invaluable. In a study on a bis-benzimidazole derivative, which shares structural motifs with benzoxazoles, femtosecond-resolved spectroscopy was used to track the primary photodynamics. nih.gov The investigation revealed an ultrafast ESIPT process occurring from the initially excited enol form to a keto tautomer within hundreds of femtoseconds. nih.gov This was followed by a slower structural relaxation in the picosecond timescale. nih.gov

The key dynamic processes and their associated time constants observed in a related ESIPT system are summarized below.

Table 2. Excited State Dynamic Processes and Time Constants for a Bis-benzimidazole Derivative System nih.gov
ProcessTime Constant
Excited-State Intramolecular Proton Transfer (ESIPT)~300 fs
Rotational Planarization~3 ps

Techniques such as transient absorption (TA) and fluorescence upconversion are employed to monitor these events. nih.gov TA spectra can reveal the formation and decay of transient species, including excited states and isomers, while fluorescence upconversion allows for the direct measurement of fluorescence decay kinetics with sub-picosecond resolution. nih.govnih.gov These methods are essential for building a complete picture of the excited-state landscape, revealing how factors like molecular structure and environment govern the de-excitation pathways and ultimate fate of the absorbed energy.

Application of Mass Spectrometry in Derivatization Studies

While mass spectrometry (MS) is fundamental for determining molecular weight, its application extends to more complex structural studies, particularly when coupled with derivatization. For amino acids like this compound, which are polar and non-volatile, derivatization is a crucial step for analysis by gas chromatography-mass spectrometry (GC-MS). The process involves replacing active hydrogen atoms on polar functional groups (e.g., -NH2, -OH) with nonpolar moieties, thereby increasing volatility and improving chromatographic performance.

Silylation is a common derivatization technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. The resulting derivatives produce characteristic fragmentation patterns under electron impact (EI) ionization in the mass spectrometer. These patterns are highly informative for structural elucidation, going beyond simple mass identification. For tert-butyldimethylsilyl (TBDMS) derivatives of amino acids, specific neutral losses are observed, which correspond to distinct parts of the derivatizing group and the original molecule.

Table 3. Characteristic Mass Spectral Fragments for TBDMS-Derivatized Amino Acids
Fragment LossChemical FormulaDescription
M-15CH₃Loss of a methyl group
M-57C₄H₉Loss of a tert-butyl group
M-85C₄H₉ + COLoss of a tert-butyl group and carbon monoxide
M-159CO-O-TBDMSLoss of the TBDMS-carboxyl group

Similarly, in liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance sensitivity and to separate enantiomers. Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) react with amino acids to form diastereomers that can be separated by conventional reversed-phase chromatography, allowing for the quantification of different stereoisomers. mdpi.com These advanced MS applications are critical for detailed structural analysis and stereochemical determination in complex biological and chemical systems.

Future Directions in Research on 3 2 Benzoxazolyl Alanine

Development of Novel Synthetic Pathways for Enhanced Scalability

The broader application of 3-(2-Benzoxazolyl)alanine hinges on the availability of efficient and scalable synthetic methods. Current syntheses often involve multiple steps, sometimes with moderate yields, which can be a bottleneck for large-scale production. Future research is focused on developing more streamlined and cost-effective synthetic routes.

Key research objectives include:

Flow Chemistry: The adoption of continuous flow chemistry presents a promising avenue for the synthesis of benzoxazole (B165842) derivatives. core.ac.uk Flow processes can offer improved safety by minimizing the accumulation of hazardous intermediates, reducing reaction times, and allowing for easier scalability compared to traditional batch methods. core.ac.uk A method for the metal-free synthesis of benzotriazoles in flow has been reported, demonstrating a modular and scalable approach that could be adapted for benzoxazole synthesis. core.ac.uk

Catalyst Development: Investigating novel catalysts for the key cyclization step in benzoxazole formation could lead to higher yields and milder reaction conditions. Research into Pd-catalyzed reactions, for instance, continues to yield new methods for the formation of such heterocyclic systems. a2bchem.com

One-Pot Reactions: Designing one-pot multi-component reactions would significantly improve efficiency by reducing the number of intermediate purification steps. The synthesis of novel benzoxazole derivatives has been achieved by reacting 2-aminophenol (B121084) with various substrates, indicating the potential for developing more direct synthetic pathways. researchgate.net

Current synthetic strategies often rely on established but sometimes cumbersome methods, such as heating reagents in polyphosphoric acid (PPA) or using stoichiometric oxidants like lead tetraacetate. d-nb.inforesearchgate.net The development of an improved, efficient, and scalable process is crucial for advancing the use of these compounds from laboratory-scale research to broader applications. google.com

Design of Advanced Multi-Functional Probes

Derivatives of this compound have shown considerable promise as fluorescent probes, particularly for the detection of metal ions. researchgate.net Future work will focus on creating more sophisticated and multi-functional probes with enhanced capabilities.

The design principles for these advanced probes include:

Enhanced Selectivity and Sensitivity: By modifying the substituents on the benzoxazole ring, the probe's selectivity towards specific analytes can be fine-tuned. For example, novel crown ether benzoxazolyl-alanines have been developed as fluorimetric chemosensors that show a selective response to palladium (Pd²⁺) in aqueous environments, a feature enhanced by the use of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govmdpi.comsciforum.netresearchgate.net

Ratiometric Sensing: Developing probes that exhibit a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes upon analyte binding, can provide more accurate and reliable quantification by correcting for environmental effects and probe concentration.

Multi-Analyte Detection: The design of probes capable of detecting multiple analytes simultaneously is a significant goal. This could be achieved by incorporating different recognition moieties onto the benzoxazolyl-alanine scaffold.

Probes for Biological Imaging: A key future direction is the application of these probes in biological systems. This involves designing water-soluble and biocompatible derivatives that can function within the complex environment of a cell. sciforum.net The amino acid portion of the molecule allows for potential incorporation into peptides, which could be used to target specific cellular locations or proteins. researchgate.netnih.govacs.org

The photophysical properties of these probes, such as their large Stokes shifts and sensitivity to solvent polarity, are central to their function. nih.gov Research has shown that the fluorescence of these compounds can be significantly quenched or enhanced upon interaction with metal ions like Cu²⁺ and Fe³⁺, allowing for their detection. researchgate.netnih.gov

Probe TypeTarget Analyte(s)Key FeaturesReference(s)
Crown Ether Benzoxazolyl-AlaninesPd²⁺, Fe³⁺, various metal cationsHigh fluorescence, selective quenching, potential for use in aqueous media with surfactants. nih.govmdpi.comsciforum.netresearchgate.net
Thienylbenzoxazolyl-AlaninesCu²⁺, Co²⁺, Zn²⁺, Ni²⁺Tunable photophysical properties based on π-spacers. researchgate.net
N-phenylcarbazole DerivativesGeneral polarity probesSolvatochromic properties, sensitive to microenvironment polarity. rsc.org

In-depth Exploration of Mechanistic Aspects of Biological Activity (Non-Clinical)

While initial screenings have revealed the antimicrobial and cytotoxic potential of this compound derivatives, a deeper understanding of their mechanisms of action is required. nih.govresearchgate.net Future non-clinical research will focus on elucidating the specific molecular pathways and interactions that underpin their biological effects.

Areas for in-depth mechanistic exploration include:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors, nucleic acids) with which these compounds interact is a primary objective. Studies on related benzoxazole derivatives have shown inhibition of enzymes like tyrosinase and monoacylglycerol lipase, or interactions with DNA G-quadruplex structures. d-nb.infobohrium.commdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on large libraries of derivatives are needed to establish clear relationships between chemical structure and biological activity. nih.govresearchgate.net This will enable the rational design of more potent and selective compounds. For instance, studies on 41 different derivatives of 3-(2-benzoxazol-5-yl)alanine revealed that their antifungal activity was generally more pronounced than their antibacterial effects, and that specific substitutions at position 2 of the benzoxazole ring were critical for activity. nih.govresearchgate.net

Mechanism of Cell Death: For derivatives showing anticancer potential, it is crucial to determine the mode of cell death they induce (e.g., apoptosis, necrosis, autophagy). Mechanistic studies on a related benzoxadiazole derivative suggested its in vivo antitumor effects were likely mediated by promoting antitumor immunity. nih.gov

Resistance Mechanisms: In the context of antimicrobial activity, investigating potential mechanisms of microbial resistance to these compounds is essential for their long-term development as therapeutic agents.

These non-clinical studies are vital for validating the therapeutic potential of benzoxazolyl-alanine derivatives and guiding their future development. researchgate.net

Integration with Advanced Nanomaterials for Enhanced Performance

The convergence of nanotechnology and molecular probes offers exciting possibilities for enhancing the performance of this compound derivatives. Functionalizing nanomaterials with these fluorescent amino acids could lead to novel systems with superior properties for sensing, imaging, and delivery.

Future research in this area will likely involve:

Nanoparticle-Based Sensors: Attaching benzoxazolyl-alanine probes to the surface of nanoparticles (e.g., gold, silica, or quantum dots) can improve their stability, solubility in aqueous media, and sensitivity. researchgate.netmdpi.com The high surface area of nanoparticles allows for a high density of probes, potentially amplifying the sensor's signal.

Targeted Imaging Agents: Bio-inspired nanomaterials, created by functionalizing nanoparticles with amino acids, can be further modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells, such as tumors. researchgate.netmdpi.com This would enable targeted molecular imaging with high specificity.

Enhanced Photophysical Properties: The interaction with nanomaterials can modulate the photophysical properties of the fluorescent probe. For example, plasmonic coupling with gold nanoparticles can enhance fluorescence intensity, a phenomenon that could be exploited to create brighter imaging agents.

Controlled Release Systems: Integrating these compounds into nanocarriers like liposomes or polymeric nanoparticles could provide a means for controlled or targeted drug delivery, should they prove to have therapeutic efficacy.

The use of SDS micelles to create a specific microenvironment that enhances the selective detection of palladium by crown ether benzoxazolyl-alanines is a prime example of how nano-assemblies can improve the performance of these molecular probes. mdpi.comsciforum.net

Computational Design of Next-Generation Benzoxazolyl-Alanine Analogs

Computational chemistry and molecular modeling are powerful tools that can accelerate the design of new this compound analogs with tailored properties. By predicting the behavior and interactions of novel structures in silico, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Future computational efforts will focus on:

Predictive Photophysics: Using quantum chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate the absorption and emission spectra of virtual compounds. rsc.org This allows for the pre-screening of structures to identify those with optimal fluorescent properties (e.g., desired emission wavelength, high quantum yield) for specific applications. rsc.org

Rational Drug Design: Molecular docking and molecular dynamics simulations can be used to model the interaction of benzoxazolyl-alanine analogs with biological targets. bohrium.commdpi.com This approach was used to reveal how benzoxazole clubbed 2-pyrrolidinones interact with the active site of monoacylglycerol lipase, guiding the design of potent inhibitors. mdpi.com

Designing for Selectivity: Computational frameworks can be developed to analyze the trade-offs between affinity and selectivity for different targets. nih.gov This is particularly important for designing inhibitors that can discriminate between closely related proteins, a key challenge in developing targeted therapies. nih.gov

De Novo Design: Advanced algorithms can be used to design novel protein or peptide structures that incorporate non-canonical amino acids like benzoxazolyl-alanine to create self-assembling materials or highly specific binding agents. bakerlab.orgbakerlab.org

These computational approaches, when used in a feedback loop with experimental synthesis and testing, will be instrumental in developing the next generation of highly optimized benzoxazolyl-alanine-based molecules. mdpi.combiorxiv.org

Q & A

Q. What synthetic methodologies are employed to produce 3-(2-Benzoxazolyl)alanine for biochemical studies?

this compound is synthesized using solid-phase peptide synthesis (SPPS) combined with solution-phase reactions. Key steps include:

  • Benzoxazole ring formation : Coupling 2-aminophenol derivatives with L-alanine precursors under mild acidic conditions to stabilize the heterocyclic structure.
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino and carboxyl functionalities during synthesis.
  • Purification : Reverse-phase HPLC with C18 columns and characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm purity and structure .

Q. How is this compound utilized to study enzyme specificity and catalytic mechanisms?

This non-canonical amino acid is incorporated into peptide substrates to probe enzyme active sites. For example:

  • Protease assays : Substrates containing this compound are hydrolyzed by proteases like proteinase 3, with cleavage efficiency monitored via fluorescence or chromogenic reporters.
  • Kinetic parameter determination : Michaelis-Menten constants (KmK_m and kcatk_{cat}) are calculated to compare substrate specificity against natural amino acids, revealing steric or electronic preferences in enzyme-substrate interactions .

Advanced Research Questions

Q. How does this compound enhance specificity in detecting proteolytic activity in complex biological samples?

In human serum studies, this compound improves detection sensitivity by:

  • Reducing background interference : Its benzoxazole moiety minimizes nonspecific binding to serum proteins.
  • Fluorescent tagging : Conjugation with fluorophores (e.g., FITC) enables real-time tracking of protease activity via fluorescence resonance energy transfer (FRET).
  • Validation : Parallel experiments with protease inhibitors (e.g., α1-antitrypsin) confirm target-specific cleavage, as demonstrated in proteinase 3 detection assays .

Q. What role does this compound play in elucidating substrate-enzyme kinetic bottlenecks?

Its rigid benzoxazole side chain introduces steric constraints, allowing researchers to:

  • Map active-site topology : Kinetic studies with mutated enzymes (e.g., alanine-scanning mutants) identify residues critical for substrate recognition.
  • Analyze transition-state analogs : Time-resolved crystallography or molecular dynamics simulations reveal how the benzoxazole group stabilizes intermediate states during catalysis .

Q. Can this compound be integrated into protein engineering for structural diversity studies?

Yes, its unique properties facilitate:

  • Site-specific incorporation : Using orthogonal tRNA/synthetase pairs in cell-free systems or engineered organisms.
  • Thermodynamic stability assays : Circular dichroism (CD) and differential scanning calorimetry (DSC) compare the stability of proteins containing this analog versus natural residues.
  • Functional studies : Engineered proteins with this compound are tested for altered ligand-binding or catalytic activity, providing insights into structure-function relationships .

Methodological Considerations

  • Chromatographic challenges : The hydrophobicity of the benzoxazole group necessitates optimized mobile phases (e.g., acetonitrile gradients with 0.1% trifluoroacetic acid) during HPLC purification.
  • Handling precautions : Light-sensitive degradation requires storage in amber vials at -20°C under inert gas to preserve stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.